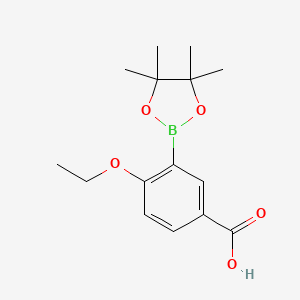

4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS No.:

Cat. No.: VC13788869

Molecular Formula: C15H21BO5

Molecular Weight: 292.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BO5 |

|---|---|

| Molecular Weight | 292.14 g/mol |

| IUPAC Name | 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C15H21BO5/c1-6-19-12-8-7-10(13(17)18)9-11(12)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18) |

| Standard InChI Key | YUMXAHOKWYNHHB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid core substituted with an ethoxy group (–OCH₂CH₃) at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position. The boronate ester moiety adopts a trigonal planar geometry around the boron atom, stabilized by coordination with the two oxygen atoms of the pinacol ligand. This configuration enhances hydrolytic stability compared to free boronic acids, making the compound more practical for handling in air-sensitive reactions .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through distinct signals:

-

¹H NMR: A singlet at δ 1.3 ppm for the eight methyl protons of the pinacol group, a triplet for the ethoxy methyl group (δ 1.4 ppm, J = 7 Hz), and aromatic protons appearing as a doublet of doublets (δ 7.8–8.2 ppm) due to coupling with the boronate group .

-

¹¹B NMR: A characteristic peak near δ 30 ppm, typical for sp²-hybridized boron in pinacol esters .

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1340 cm⁻¹ (B–O symmetric stretch) .

Synthesis and Manufacturing

Industrial Production Routes

The compound is synthesized via a two-step protocol:

-

Borylation of 4-Ethoxy-3-bromobenzoic Acid: A Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium complexes (e.g., Pd(dppf)Cl₂) in tetrahydrofuran at 80°C yields the boronate ester intermediate .

-

Esterification: The carboxylic acid group is protected as an ethyl ester using ethanol under acidic conditions (H₂SO₄), though this step is optional depending on the desired final product .

Table 2: Reaction Conditions and Yields

| Step | Reactants | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 1 | 4-Ethoxy-3-bromobenzoic acid + B₂pin₂ | Pd(dppf)Cl₂ | 80°C | 72–85% |

| 2 | Intermediate + Ethanol | H₂SO₄ | Reflux | 90–95% |

Purification and Quality Control

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol/water. Purity is assessed via GC (>96%) and titration methods, with structural confirmation through NMR and mass spectrometry . Major impurities include residual palladium catalysts (<50 ppm) and hydrolyzed boronic acid derivatives, which are minimized through strict anhydrous conditions .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point range of 98–102°C and decomposes above 330°C, as determined by differential scanning calorimetry (DSC). Its thermal stability surpasses that of analogous arylboronic acids due to the pinacol group’s electron-donating effects, which reduce boron’s electrophilicity and susceptibility to oxidation .

Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Dichloromethane | 45.2 |

| Ethyl Acetate | 28.7 |

| Methanol | 8.9 |

| Water | <0.1 |

The limited aqueous solubility (logP ≈ 3.2) necessitates the use of polar aprotic solvents in most applications. Solubility increases markedly in tetrahydrofuran (THF) and dimethylformamide (DMF), reaching >100 mg/mL .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a boronate ester, the compound participates in palladium-catalyzed couplings with aryl halides. The ethoxy group exerts a moderate electron-donating effect (+M), activating the ring toward electrophilic substitution while the carboxylic acid allows post-functionalization. Representative reaction:

Typical yields range from 65–78% for aryl bromides, with turnover numbers (TON) exceeding 1,000 when using ligand-free Pd/C catalysts .

Biomedical Applications

The carboxylic acid moiety enables conjugation to drug delivery systems. Recent studies demonstrate its use in:

-

Prodrug Design: Ester prodrugs of NSAIDs with improved membrane permeability .

-

Boron Neutron Capture Therapy (BNCT): As a tumor-targeting boron carrier, though in vivo efficacy remains under evaluation .

| Hazard Category | GHS Code | Precautionary Statements |

|---|---|---|

| Skin Irritation | H315 | P264, P280 |

| Eye Damage | H318 | P305+P351+P338 |

| Specific Target Organ Toxicity | H335 | P261, P271 |

Material Safety Data Sheets (MSDS) recommend using nitrile gloves and safety goggles during handling. Spills should be contained with vermiculite and disposed of as hazardous waste .

Environmental Impact

The compound’s biodegradability (OECD 301F: <10% in 28 days) and high bioaccumulation potential (BCF = 1,200) necessitate controlled waste management. Incineration in EPA-approved facilities is the preferred disposal method .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume